The synthesis of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol can be approached through various methods:
The molecular structure of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol consists of a bicyclic framework formed by an imidazole ring fused to a pyridine ring. Key structural features include:
The presence of hydroxymethyl at position 4 significantly influences its chemical properties and reactivity.
3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol participates in various chemical reactions:
The mechanism of action for 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol in biological systems often involves its interaction with specific biological targets:
The physical and chemical properties of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol include:
Chemical properties are influenced by the functional groups present; for example:
The applications of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol span various scientific fields:
The imidazo[4,5-c]pyridine core represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure combining imidazole and pyridine rings. This scaffold exhibits structural isomorphism with purine nucleotides, enabling mimicry of endogenous signaling molecules [2] [9]. The hydrogen-bonding capacity of the nitrogen-rich framework facilitates targeted interactions with biological macromolecules, while its planar aromatic geometry permits deep penetration into enzyme active sites. The specific variant 3H,4H,5H,6H,7H-imidazo[4,5-C]pyridin-4-ylmethanol features a fully saturated ring system with a hydroxymethyl substituent, conferring distinct physicochemical properties compared to aromatic analogues [3] [5]. This molecular hybridization approach – fusing biologically relevant heterocycles – has yielded numerous clinical agents across therapeutic domains.
The significance of this scaffold derives from three key attributes:
Saturation-Induced Conformational Flexibility: Unlike planar imidazo[4,5-c]pyridines, the saturated 3H,4H,5H,6H,7H variant (CAS 1547049-84-2) adopts non-planar conformations that enable binding to protein targets inaccessible to rigid frameworks. This conformational adaptability enhances molecular recognition diversity while retaining core heterocyclic pharmacophores [3] [5].
Polar Functionalization: The C4-hydroxymethyl group (-CH₂OH) introduces a hydrogen-bonding anchor point that can form critical interactions with enzyme catalytic sites. This moiety also serves as a synthetic handle for prodrug derivatization or further chemical elaboration to enhance target affinity [5].
Balanced Lipophilicity Profile: Despite multiple nitrogen atoms, the saturated core exhibits reduced basicity compared to aromatic analogues, yielding improved membrane permeability while maintaining aqueous solubility – a crucial balance for central nervous system (CNS) penetrance and oral bioavailability [6].
Table 1: Comparative Structural Properties of Imidazo[4,5-c]pyridine Variants
Structural Feature | Aromatic Imidazo[4,5-c]pyridine | 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol |
---|---|---|
Molecular Formula | C₇H₇N₃O (e.g., CID 76848044) [1] | C₇H₁₁N₃O [3] [5] |
Ring Conjugation | Fully conjugated, planar | Non-conjugated, puckered conformation |
Hydrogen Bond Donors | 1 (NH) | 2 (NH + OH) |
Hydrogen Bond Acceptors | 4 | 4 |
Calculated logP (cLogP) | ~1.2 | ~0.8 [5] |
Topological Polar Surface Area | ~60 Ų | ~70 Ų |
Imidazo[4,5-c]pyridine derivatives demonstrate remarkable target promiscuity across therapeutic areas:
Kinase Inhibition: The scaffold serves as an ATP-mimetic core in kinase inhibitors, with derivatives potently inhibiting Bruton's tyrosine kinase (BTK), Src family kinases (SFKs), and phosphodiesterases (PDEs). The saturated variant's flexibility enables adaptation to distinct kinase conformations [4] [6] [10].
Antimicrobial Applications: Structural hybrids combining imidazo[4,5-c]pyridine with antimicrobial pharmacophores exhibit enhanced activity against resistant pathogens like MRSA and VRE. The hydroxymethyl derivative may target fungal glucosamine-6-phosphate synthase, disrupting cell wall biosynthesis [2] [9].
CNS Therapeutics: The balanced lipophilicity and hydrogen-bonding capacity of saturated derivatives align with blood-brain barrier permeability requirements, positioning them as candidates for glioblastoma multiforme (GBM) therapy targeting SFKs overexpressed in neural malignancies [6].
Table 2: Key Biological Targets of Imidazo[4,5-c]pyridine Derivatives
Therapeutic Area | Molecular Target | Biological Effect | Example Compound |
---|---|---|---|
Oncology | Bruton's Tyrosine Kinase (BTK) | Inhibition of B-cell receptor signaling | Trisubstituted derivatives [4] |
Neuro-oncology | Src Family Kinases (SFKs) | Suppression of glioblastoma proliferation & invasion | Imidazo[4,5-c]pyridin-2-one 1s [6] |
Infectious Disease | Glucosamine-6-phosphate synthase | Disruption of fungal cell wall biosynthesis | Chlorinated derivatives [2] [9] |
Neuroscience | Phosphodiesterase 10A (PDE10A) | Modulation of striatal cAMP/cGMP signaling | Imidazo[4,5-b]pyridine analogues [10] |
The therapeutic exploration of this scaffold has progressed through distinct phases:
Early Exploration (1980s-2000s): Initial interest emerged with bamaluzole (Merck), an anticonvulsant GABA_A receptor modulator featuring the imidazo[4,5-c]pyridine core. Though never commercialized, it established the scaffold's CNS bioavailability [9]. The antiviral agent 3-deazaneplanocin A (DZNep) further demonstrated the scaffold's epigenetic modulation capabilities through EZH2 inhibition [2].
Oncology Focus (2010-2020): Research shifted toward kinase inhibition, with irreversible BTK inhibitors like ibrutinib inspiring reversible alternatives. During this period, synthetic methodologies advanced to enable C4/C6 functionalization critical for target specificity. The hydroxymethyl derivative emerged as a strategic intermediate during this phase [4].
Saturated Derivatives (2020-Present): Recent innovations focus on saturation strategies to improve pharmacokinetic profiles. The 3H,4H,5H,6H,7H-imidazo[4,5-C]pyridin-4-ylmethanol represents this evolution – its reduced planarity enhances solubility while the hydroxymethyl group enables targeted vectorization. Current applications include covalent BTK inhibitors and SFK-targeted glioblastoma therapeutics [3] [5] [6].
Table 3: Evolution of Synthetic Approaches for Imidazo[4,5-c]pyridines
Time Period | Synthetic Strategy | Key Advance | Limitations Overcome |
---|---|---|---|
Pre-2000 | Hantzsch-type condensations | Basic ring construction established | Low yields, limited substitution |
2000-2010 | Pd-catalyzed cross-coupling | C4/C6 diversification | Functional group incompatibility |
2010-2020 | Tandem reduction-cyclization | Access to partially saturated derivatives | Stereocontrol challenges |
2020-Present | Flow chemistry/ enzymatic methods | Sustainable production of hydroxymethyl variants | Scalability of multistep sequences [4] [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7